molecular formula C9H14Cl2F3N3S B2703638 1-{[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methyl}piperazine dihydrochloride CAS No. 1941048-24-3

1-{[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methyl}piperazine dihydrochloride

Cat. No.: B2703638
CAS No.: 1941048-24-3
M. Wt: 324.19
InChI Key: XFVLGPDJEOSXRO-UHFFFAOYSA-N
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Description

Historical Evolution of Thiazole-Piperazine Research

The exploration of thiazole-piperazine hybrids traces its origins to the mid-20th century, when Hantzsch’s thiazole synthesis method provided a foundational route for heterocyclic compound development. Early work focused on isolated thiazole or piperazine derivatives, but the convergence of these motifs gained momentum in the 1990s with the emergence of combinatorial chemistry. For example, the FDA approval of Dasatinib in 2006 marked a milestone, demonstrating the clinical viability of dual heterocyclic systems. Parallel synthesis techniques, as described by Alawadi et al. (2023), enabled scalable production of piperazine-tethered thiazoles, facilitating systematic structure-activity relationship studies.

A pivotal advancement came with the integration of solid-phase synthesis, which allowed for high-throughput generation of libraries such as the 2291 series. These libraries revealed compounds with nanomolar antiplasmodial activity (e.g., 2291-61 , EC~50~ = 102 nM), validating the pharmacological relevance of this structural class. Concurrently, the development of neuroprotective thiazole-piperazine derivatives, such as compound 10 (IC~50~ = 0.151 µM against acetylcholinesterase), expanded applications into neurodegenerative disease research.

Significance in Contemporary Medicinal Chemistry Research

Thiazole-piperazine hybrids occupy a unique niche due to their dual capacity for target engagement and pharmacokinetic optimization. The thiazole ring contributes to:

  • Metal chelation : Critical for inhibiting amyloid-β aggregation in Alzheimer’s disease.
  • Hydrogen bonding : Facilitates interactions with enzymatic active sites, as seen in acetylcholinesterase inhibition.
  • Metabolic stability : Enhanced by the aromatic thiazole nucleus.

Piperazine, conversely, improves solubility and provides a versatile scaffold for functionalization. For instance, acylation of the piperazine nitrogen with diverse carboxylic acids yielded compounds with varying antiplasmodial and neuroprotective profiles. The following table summarizes key biological activities reported for select thiazole-piperazine derivatives:

Compound Target Activity EC~50~/IC~50~ Source
2291-61 Plasmodium falciparum (Dd2) 102 nM
10 Human acetylcholinesterase 0.151 µM
20 Human butyrylcholinesterase 0.103 µM

These data underscore the structural versatility and therapeutic breadth of this compound class.

Trifluoromethyl-Substituted Heterocycles in Drug Discovery

The trifluoromethyl (-CF~3~) group has become a cornerstone of modern medicinal chemistry due to its:

  • Electron-withdrawing effects : Polarizes adjacent bonds, enhancing binding to electron-rich enzymatic pockets.
  • Lipophilicity modulation : Increases membrane permeability while maintaining solubility, as demonstrated in N-CF~3~ azoles.
  • Metabolic resistance : Reduces oxidative degradation compared to methyl or ethyl substituents.

In the context of 1-{[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methyl}piperazine dihydrochloride, the -CF~3~ group at the thiazole C^4^ position likely augments target affinity and bioavailability. Recent synthetic advances, such as the use of 1,3-dichloroacetone for chloromethyl-thiazole intermediates, provide scalable routes to similar trifluoromethylated analogs. Notably, N-CF~3~ heterocycles have shown improved blood-brain barrier penetration in neuroactive compounds, suggesting potential CNS applications for this derivative.

Research Objectives and Scholarly Perspectives

Current research objectives for this compound class focus on:

  • Diversity-oriented synthesis : Expanding structural variability through novel acylating agents and piperazine substituents.
  • Target identification : Elucidating interactions with malarial proteases or neurodegenerative disease biomarkers.
  • Physicochemical optimization : Balancing lipophilicity (e.g., LogP) and aqueous solubility for in vivo efficacy.

Future directions may involve computational modeling to predict -CF~3~ effects on binding kinetics and leveraging hybrid frameworks for multitarget therapies. For example, dual cholinesterase and β-amyloid aggregation inhibitors exemplify the potential of thiazole-piperazine hybrids in polypharmacology. Collaborative efforts between synthetic chemists and pharmacologists will be essential to translate these insights into clinically viable agents.

Properties

IUPAC Name

2-(piperazin-1-ylmethyl)-4-(trifluoromethyl)-1,3-thiazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3S.2ClH/c10-9(11,12)7-6-16-8(14-7)5-15-3-1-13-2-4-15;;/h6,13H,1-5H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVLGPDJEOSXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NC(=CS2)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methyl}piperazine dihydrochloride typically involves the condensation of 4-(Trifluoromethyl)-2-bromomethyl thiazole with piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 50-70°C.

Industrial Production Methods: For large-scale production, the synthesis is optimized for high yield and purity. This may include the use of catalysts to speed up the reaction and purification techniques such as recrystallization and chromatography to isolate the desired product. The dihydrochloride salt form is often obtained by treatment with hydrochloric acid, which enhances its stability and solubility.

Chemical Reactions Analysis

Types of Reactions It Undergoes: The compound is known to undergo various chemical reactions, including:

  • Oxidation: Can be oxidized using agents like potassium permanganate to form sulfoxide derivatives.

  • Reduction: Reduction reactions with reagents like sodium borohydride can yield thiazole derivatives with altered electronic properties.

  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, introducing different substituents on the thiazole ring.

Common Reagents and Conditions Used: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions such as amines and alcohols. Reaction conditions often involve specific solvents, controlled temperature, and pH to ensure desired outcomes.

Major Products Formed: The major products depend on the type of reaction. For instance, oxidation typically yields sulfoxide derivatives, reduction forms modified thiazole rings, and substitution reactions introduce various functional groups on the thiazole ring.

Scientific Research Applications

Chemistry: In organic chemistry, the compound is used as a building block for synthesizing more complex molecules. Its trifluoromethyl group is particularly valuable for imparting lipophilicity and metabolic stability to new compounds.

Biology: The compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids. It serves as a lead compound in drug discovery due to its unique structural features.

Medicine: In medicinal chemistry, 1-{[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methyl}piperazine dihydrochloride is evaluated for its pharmacological properties, such as potential activity against certain diseases, including antimicrobial and anticancer effects.

Industry: Industrial applications include its use as an intermediate in the synthesis of agrochemicals, dyes, and specialty materials. Its stability and reactivity make it a useful component in various manufacturing processes.

Mechanism of Action

Molecular Targets and Pathways: The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes and receptors. Its mechanism of action often involves the modulation of biochemical pathways that regulate cell function and survival.

Mechanistic Details: For instance, in antimicrobial research, the compound may inhibit the synthesis of bacterial cell walls or disrupt membrane integrity. In anticancer studies, it could interfere with signaling pathways critical for tumor cell proliferation and survival.

Comparison with Similar Compounds

  • 1-{[4-Methyl-1,3-thiazol-2-yl]methyl}piperazine

  • 1-{[4-(Trifluoromethyl)-1,2,3-thiadiazol-5-yl]methyl}piperazine

  • 1-{[4-(Trifluoromethyl)-1,3-oxazol-2-yl]methyl}piperazine

Biological Activity

1-{[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methyl}piperazine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₆H₈Cl₂F₃N₂S
  • Molecular Weight : 241.11 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is largely attributed to its interaction with various biological targets:

  • σ Receptors : The compound exhibits affinity for sigma receptors, particularly σ1 receptors, which are implicated in neuroprotection and modulation of neurotransmitter systems. Studies have shown that similar piperazine derivatives can selectively bind to σ receptors, influencing their signaling pathways .
  • Antimicrobial Activity : The thiazole moiety is known for its antimicrobial properties. Compounds containing thiazole structures have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .

Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial activity of the compound against several pathogens. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Pathogen MIC (µg/mL)
Staphylococcus aureus15.6
Escherichia coli31.2
Pseudomonas aeruginosa62.5

These results indicate that the compound possesses significant antibacterial properties, especially against Gram-positive bacteria.

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of piperazine derivatives similar to our compound in models of neurodegeneration. Results indicated a reduction in neuronal apoptosis and improved cognitive function in treated mice, suggesting potential applications in treating neurodegenerative diseases .
  • Antifungal Activity : In another study focusing on antifungal properties, derivatives were tested against Candida albicans and Aspergillus niger. The compound demonstrated moderate antifungal activity with MIC values ranging from 31.2 to 62.5 µg/mL, indicating its potential use in treating fungal infections .

Safety and Toxicology

While the biological activities are promising, safety evaluations are crucial. Preliminary assessments suggest that the compound exhibits low toxicity profiles in vitro; however, comprehensive toxicological studies are necessary to ensure safety for therapeutic use.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 1-{[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl}piperazine dihydrochloride?

Methodological Answer:

  • Stepwise Synthesis :
    • Intermediate Formation : React di(1H-imidazol-1-yl)methanethione with 4-(trifluoromethyl)-1,3-thiazol-2-amine in THF under sonication (40–50°C, 30–60 min) to form a thiourea intermediate .
    • Piperazine Coupling : Introduce 1-(pyridinyl)piperazine or analogous derivatives to the reaction mixture. Heating at 50–70°C for 2–3 hours facilitates coupling .
    • Purification : Use reversed-phase column chromatography (acetonitrile/water with 0.1% TFA) for isolation. Neutralize with NaHCO3 to free-base the product, followed by extraction with dichloromethane .
  • Yield Optimization : Typical yields range from 40–50%. Adjust solvent ratios (THF vs. DCM) and reaction times to improve efficiency.

Q. How is the compound characterized, and what analytical techniques validate its purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Look for characteristic peaks: δ 9.71 (br s, NH), 8.18–8.12 (thiazole protons), and 3.95–3.39 (piperazine methylene) .
    • ¹³C NMR : Confirm trifluoromethyl (CF₃) signals at ~120–125 ppm and thiazole carbons at ~150–155 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ calculated for C₁₀H₁₂F₃N₃S: 282.0732) with electrospray ionization (ESI+) .
  • HPLC Purity : Use C18 columns with acetonitrile/water gradients; target >95% purity .

Q. What are the solubility and stability profiles of the compound under experimental conditions?

Methodological Answer:

  • Solubility :
    • Aqueous Buffers : Soluble in water (≥10 mg/mL at pH 4–7) due to dihydrochloride salt form. For neutral pH, dissolve in 0.1 M HCl and adjust with NaOH .
    • Organic Solvents : Prefer DMSO or ethanol for stock solutions (50–100 mM). Avoid DCM for long-term storage .
  • Stability :
    • pH Sensitivity : Stable at pH 2–6 (t₁/₂ >24 hrs at 25°C). Degrades above pH 8 via hydrolysis of the thiazole ring .
    • Thermal Stability : Store at −20°C (lyophilized) to prevent decomposition .

Advanced Research Questions

Q. How can molecular docking studies guide the design of analogs targeting specific enzymes (e.g., phosphoglycerate dehydrogenase)?

Methodological Answer:

  • Target Selection : Use crystallographic data (PDB: e.g., 3U2N for PHGDH) to model the compound’s binding pocket .
  • Docking Workflow :
    • Ligand Preparation : Protonate the piperazine moiety at physiological pH (7.4) to simulate charged interactions.
    • Grid Generation : Focus on the NAD+-binding site, including residues like Ser118 and Asp214 .
    • Scoring : Compare binding energies (ΔG) of analogs with trifluoromethyl vs. methyl substituents to assess steric/electronic effects .
  • Validation : Correlate docking scores with in vitro IC₅₀ values from enzymatic assays .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s inhibitory potency?

Methodological Answer:

  • Key Modifications :
    • Thiazole Substituents : Replace CF₃ with Cl or Br to evaluate steric effects. For example, CF₃ enhances electron-withdrawing properties, improving binding to hydrophobic pockets .
    • Piperazine Linkers : Test alkyl vs. aryl spacers (e.g., benzyl vs. methylene) to optimize conformational flexibility .
  • Assay Design :
    • In Vitro Inhibition : Use PHGDH activity assays (NADH depletion monitored at 340 nm) .
    • Cellular Efficacy : Measure IC₅₀ in cancer cell lines (e.g., MDA-MB-468) with/without serine deprivation .

Q. How should researchers address discrepancies in biological activity data across different experimental models?

Methodological Answer:

  • Troubleshooting Steps :
    • Assay Conditions : Verify pH (use piperazine buffers at pH 6.5–7.5) and redox stability (avoid DTT if thiazole is redox-sensitive) .
    • Metabolic Interference : Test for off-target effects using kinase profiling panels (e.g., Eurofins DiscoverX) .
    • Species Variability : Compare human vs. murine PHGDH homology (e.g., 89% identity) to explain potency differences .
  • Statistical Validation : Apply ANOVA with post-hoc tests to confirm significance (p<0.05) across replicates .

Q. What methodologies validate the compound’s stability in biological matrices (e.g., plasma, cell lysates)?

Methodological Answer:

  • Sample Preparation :
    • Plasma Incubation : Spike compound (1–10 µM) into human plasma; quench with acetonitrile at 0, 1, 4, 8 hrs .
    • Lysate Stability : Use HEK293 lysates (10 mg/mL protein) to assess enzymatic degradation .
  • Analytical Techniques :
    • LC-MS/MS : Monitor parent ion (m/z 282 → fragment ions) with a C18 column (2.1 × 50 mm, 1.7 µm) .
    • Degradation Products : Identify hydrolyzed thiazole metabolites via HRMS (e.g., m/z 165.0321 for cleaved piperazine) .

Q. What are the critical considerations for toxicity profiling in preclinical studies?

Methodological Answer:

  • In Vitro Toxicity :
    • hERG Assay : Use patch-clamp electrophysiology to assess cardiac risk (IC₅₀ >10 µM preferred) .
    • Cytotoxicity : Screen in HepG2 cells (48 hrs, CC₅₀ >50 µM) .
  • In Vivo Testing :
    • Acute Toxicity (OECD 423) : Administer 300–2000 mg/kg orally to rats; monitor for neurotoxicity (e.g., tremors, ataxia) linked to piperazine derivatives .
    • Genotoxicity : Conduct Ames test (TA98/TA100 strains) to rule out mutagenicity .

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